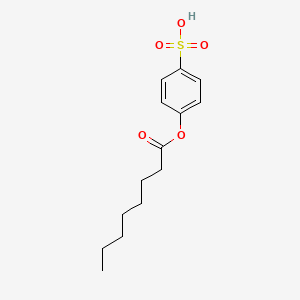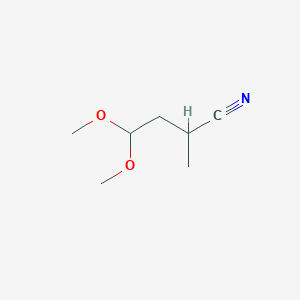
4,4-Dimethoxy-2-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethoxy-2-methylbutanenitrile is an organic compound with the molecular formula C7H13NO2 It is a nitrile derivative that features two methoxy groups and a methyl group attached to a butanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethoxy-2-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethoxy-2-butanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethoxy-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
4,4-Dimethoxy-2-methylbutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4-dimethoxy-2-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution or elimination reactions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethoxy-2-butanone: A related compound with similar structural features but lacking the nitrile group.
2-Methylbutanenitrile: Another nitrile derivative with a simpler structure.
4-Methoxy-2-methylbutanenitrile: A compound with one methoxy group instead of two
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
100924-63-8 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
4,4-dimethoxy-2-methylbutanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-6(5-8)4-7(9-2)10-3/h6-7H,4H2,1-3H3 |
Clave InChI |
DIUBHTLLLUTGDO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
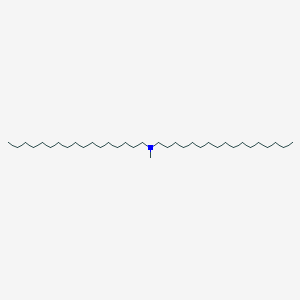
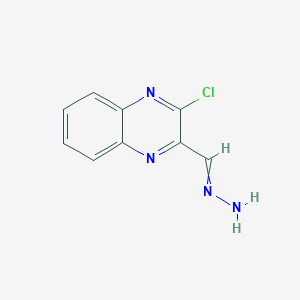
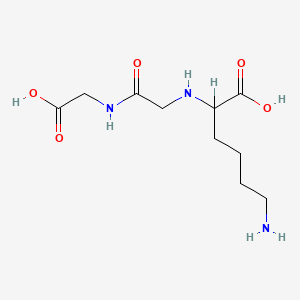
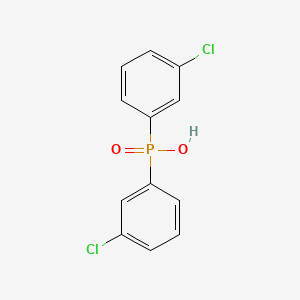
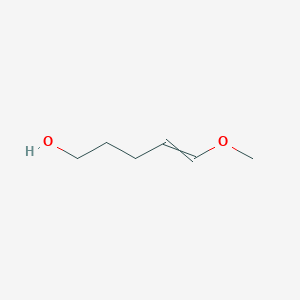

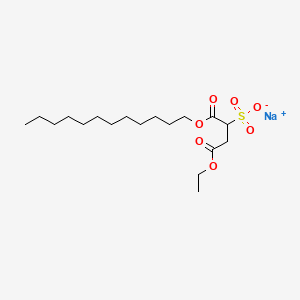
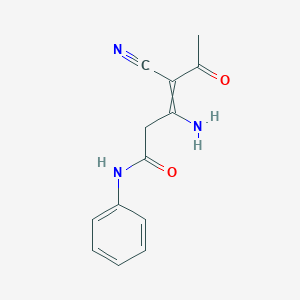

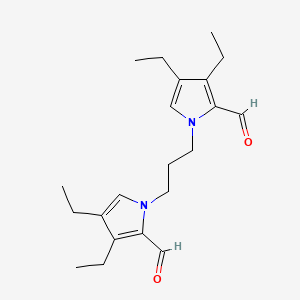

![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
